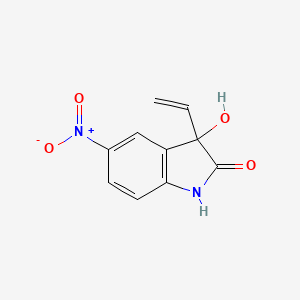![molecular formula C8H4BrF3N2 B3218716 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1190311-58-0](/img/structure/B3218716.png)
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features both bromine and trifluoromethyl groups attached to a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various arylated derivatives .
Scientific Research Applications
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its bioactive properties.
Material Science: It is explored for use in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)pyridine
- 2-Bromo-6-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
3-Bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to the specific positioning of the bromine and trifluoromethyl groups on the pyrrolo[3,2-b]pyridine core. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-13-6-1-4(8(10,11)12)2-14-7(5)6/h1-3,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSQHBHPRJKUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B3218635.png)
![5-bromo-3-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218637.png)
![3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B3218650.png)
![5-bromo-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B3218669.png)
![1H-pyrrolo[3,2-b]pyridine-3,5-dicarboxylic acid](/img/structure/B3218671.png)

![3-chloro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218679.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3218690.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3218702.png)
![6-Chloro-3-nitro-1h-pyrrolo[3,2-b]pyridine](/img/structure/B3218707.png)
![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)
![4-azido-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3218732.png)
![2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218733.png)
![methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3218740.png)
